Direct Comparative Activity Data Unavailable: Current Evidence Landscape
A comprehensive search of primary research papers, patents, and authoritative databases returned no quantitative data for (2R)-3-Cyclopentyl-2-methylpropan-1-amine (2248174-98-1). Available information is limited to basic vendor entries listing molecular formula (C9H19N), molecular weight (141.25 g/mol), and typical purity (95%) . There is no identifiable assay data, such as IC50, Ki, or EC50 values, against any biological target, nor is there any data comparing its activity, selectivity, or pharmacokinetic properties to any comparator compound. The patent literature contains references to cyclopentylamine derivatives in broad contexts, including calcium-sensing receptor (CaSR) modulation and as cannabinoid receptor ligands, but these do not specifically claim or exemplify the target compound [1] [2].
| Evidence Dimension | Biological Activity Data |
|---|---|
| Target Compound Data | No data found |
| Comparator Or Baseline | Any related compound (e.g., (2S)-enantiomer, racemate, other cyclopentylamines) |
| Quantified Difference | Not applicable |
| Conditions | Not applicable |
Why This Matters
This absence of data indicates that any performance-based selection or justification for procurement must currently rely on the compound's defined stereochemistry and its potential as a novel chemical entity for exploratory research.
- [1] Google Patents. (2009). Dérivé de cycloalkylamine (Cycloalkylamine derivative). Patent WO2009102093A1. Retrieved from https://patents.google.com/patent/WO2009102093A1/en View Source
- [2] Patsnap Eureka. (2008). Diphenyl cyclopentyl amides as cannabinoid-1 receptor inverse agonists. Retrieved from https://eureka.patsnap.com/patent-CN101163468A-diphenyl-cyclopentyl-amides-as-cannabinoid-1-receptor-inverse-agonists View Source
